2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique chemical structure It contains a pyrimidinone core substituted with a 3-chlorobenzylsulfanyl group, a propyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Introduction of the 3-chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 3-chlorobenzylthiol.
Addition of the Propyl Group: This step involves the alkylation of the pyrimidinone core with a propyl halide.
Incorporation of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under suitable conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-[(3-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone: Lacks the propyl and trifluoromethyl groups.
3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the 3-chlorobenzylsulfanyl group.
2-[(3-chlorobenzyl)sulfanyl]-3-propyl-4(3H)-pyrimidinone: Lacks the trifluoromethyl group.
Uniqueness
2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the 3-chlorobenzylsulfanyl group provides potential sites for further functionalization.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2OS/c1-2-6-21-13(22)8-12(15(17,18)19)20-14(21)23-9-10-4-3-5-11(16)7-10/h3-5,7-8H,2,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCCWDXDKUKPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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